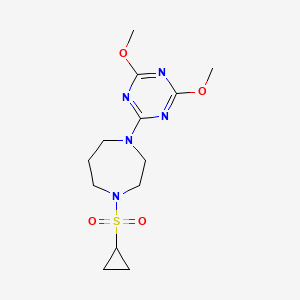

![molecular formula C16H17N5 B6439344 2-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}-3-methylquinoxaline CAS No. 2549050-31-7](/img/structure/B6439344.png)

2-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}-3-methylquinoxaline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is known for its broad range of chemical and biological properties and is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .

Synthesis Analysis

Imidazole was first synthesized from glyoxal and ammonia . There are various synthetic routes for imidazole and its derived products . For example, Hadizadeh et al. synthesized a compound that contains an imidazole ring and evaluated it for antihypertensive potential .

Molecular Structure Analysis

Imidazole contains two nitrogen atoms, in which one nitrogen bears a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atoms, it shows two equivalent tautomeric forms .

Chemical Reactions Analysis

Imidazole is amphoteric in nature, meaning it shows both acidic and basic properties . It is a white or colorless solid that is highly soluble in water and other polar solvents .

Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents .

Scientific Research Applications

2-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}-3-methylquinoxaline has been studied extensively in recent years due to its potential applications in the field of medicine. It has been found to possess anti-inflammatory, antioxidant, and anti-cancer properties. In addition, it has been shown to be effective in the treatment of Alzheimer’s disease and other neurodegenerative disorders. It has also been investigated for its potential use as an anti-diabetic agent, and as a potential treatment for HIV/AIDS.

Mechanism of Action

Target of Action

It is known that imidazole-containing compounds, which include this compound, have a broad range of biological activities . They can interact with various targets, including enzymes and receptors, depending on their specific structures .

Mode of Action

Imidazole derivatives are known to interact with their targets in various ways, leading to changes in cellular processes . The specific interactions and changes would depend on the exact structure of the compound and the nature of its target.

Biochemical Pathways

Imidazole derivatives are known to affect a wide range of biochemical pathways, depending on their specific structures and targets . These can include pathways involved in inflammation, tumor growth, diabetes, allergies, and many others .

Pharmacokinetics

Imidazole derivatives are generally known to be highly soluble in water and other polar solvents, which can influence their absorption and distribution . The metabolism and excretion of the compound would depend on its specific structure and the organism in which it is used.

Result of Action

Given the broad range of biological activities of imidazole derivatives, the effects could potentially include antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Advantages and Limitations for Lab Experiments

2-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}-3-methylquinoxaline has several advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize in a laboratory setting. In addition, it is relatively inexpensive and has a wide range of potential applications. However, it is important to note that this compound is a relatively new compound and its long-term effects are still not well understood. Therefore, it is important to use caution when conducting experiments with this compound.

Future Directions

There are many potential future directions for research on 2-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}-3-methylquinoxaline. One potential direction is to further investigate its potential as an anti-inflammatory agent. In addition, further research could be conducted to explore its potential as an anti-cancer agent. Additionally, research could be conducted to investigate its potential as a treatment for neurodegenerative disorders such as Alzheimer’s disease. Finally, further research could be conducted to explore its potential as an anti-diabetic agent.

Synthesis Methods

2-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}-3-methylquinoxaline can be synthesized in several different ways. The most common method involves the reaction of 1-methyl-3-nitro-1H-imidazole with 3-methyl-1H-quinoxaline-2-thione in an aqueous medium. The reaction is carried out at a temperature of 80–90 °C for 2–3 hours. This method produces this compound in yields of up to 95%. Other synthesis methods include the reaction of 1-methyl-3-nitro-1H-imidazole with 2-amino-3-methyl-1H-quinoxaline in aqueous medium and the reaction of 1-methyl-3-nitro-1H-imidazole with 2-methyl-3-nitro-1H-quinoxaline in an organic solvent.

properties

IUPAC Name |

2-[3-(imidazol-1-ylmethyl)azetidin-1-yl]-3-methylquinoxaline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N5/c1-12-16(19-15-5-3-2-4-14(15)18-12)21-9-13(10-21)8-20-7-6-17-11-20/h2-7,11,13H,8-10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIUQDIIDPCLQBI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=CC=C2N=C1N3CC(C3)CN4C=CN=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-methyl-3-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}quinoxaline](/img/structure/B6439278.png)

![7-fluoro-3-{[1-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one](/img/structure/B6439289.png)

![4-chloro-1-[(1-{2-cyclopropylpyrazolo[1,5-a]pyrazin-4-yl}azetidin-3-yl)methyl]-1H-pyrazole](/img/structure/B6439297.png)

![3-bromo-2,4-dimethyl-7-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-1,8-naphthyridine](/img/structure/B6439313.png)

![2-{[1-({imidazo[1,2-a]pyridin-2-yl}methyl)piperidin-4-yl]oxy}-5-methoxypyrimidine](/img/structure/B6439316.png)

![7-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}-2,4-dimethyl-1,8-naphthyridine](/img/structure/B6439322.png)

![5-methoxy-2-[(1-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperidin-4-yl)oxy]pyrimidine](/img/structure/B6439327.png)

![5-fluoro-2-({1-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]pyrrolidin-3-yl}methoxy)pyridine](/img/structure/B6439331.png)

![2-({1-[2-(1H-pyrazol-1-yl)ethyl]piperidin-4-yl}oxy)-5-(pyridin-4-yl)pyrimidine](/img/structure/B6439337.png)

![8-cyclopentyl-2-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}-5-methyl-7H,8H-pyrido[2,3-d]pyrimidin-7-one](/img/structure/B6439339.png)

![6-chloro-4-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}quinazoline](/img/structure/B6439348.png)

![1-(cyclopropanesulfonyl)-4-[(2-fluorophenyl)methyl]-1,4-diazepane](/img/structure/B6439352.png)

![2-({1-[(3-methyl-1,2-oxazol-5-yl)methyl]piperidin-4-yl}oxy)-5-(pyridin-4-yl)pyrimidine](/img/structure/B6439359.png)